molecular formula C16H17NO B13087339 (R)-2-(Benzylideneamino)-3-phenylpropan-1-ol

(R)-2-(Benzylideneamino)-3-phenylpropan-1-ol

Cat. No.: B13087339
M. Wt: 239.31 g/mol
InChI Key: XPAUYOLNAAYWDN-MRXNPFEDSA-N
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Description

®-2-(Benzylideneamino)-3-phenylpropan-1-ol is a chiral Schiff base compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Benzylideneamino)-3-phenylpropan-1-ol typically involves the condensation reaction between an amine and an aldehyde. One common method is the reaction of ®-2-amino-3-phenylpropan-1-ol with benzaldehyde under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is obtained after purification by recrystallization .

Industrial Production Methods

While specific industrial production methods for ®-2-(Benzylideneamino)-3-phenylpropan-1-ol are not well-documented, the general approach would involve large-scale condensation reactions using optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors and automated purification systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

®-2-(Benzylideneamino)-3-phenylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction can convert the Schiff base back to the amine and aldehyde.

    Substitution: The imine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can react with the imine group under mild conditions.

Major Products

    Oxidation: Produces oxides or hydroxyl derivatives.

    Reduction: Yields the original amine and aldehyde.

    Substitution: Forms new Schiff bases or other derivatives depending on the nucleophile used.

Scientific Research Applications

®-2-(Benzylideneamino)-3-phenylpropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-(Benzylideneamino)-3-phenylpropan-1-ol involves its ability to form stable complexes with metal ions, which can then interact with biological molecules. The Schiff base moiety allows for the formation of coordination bonds with metals, facilitating various catalytic and biological processes. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or interaction with microbial cell walls .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(Benzylideneamino)-3-phenylpropan-1-ol is unique due to its chiral nature, which allows for enantioselective interactions in biological systems. This property makes it particularly valuable in medicinal chemistry for the development of enantioselective drugs and catalysts.

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

(2R)-2-(benzylideneamino)-3-phenylpropan-1-ol

InChI

InChI=1S/C16H17NO/c18-13-16(11-14-7-3-1-4-8-14)17-12-15-9-5-2-6-10-15/h1-10,12,16,18H,11,13H2/t16-/m1/s1

InChI Key

XPAUYOLNAAYWDN-MRXNPFEDSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CO)N=CC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CC(CO)N=CC2=CC=CC=C2

Origin of Product

United States

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